molecular formula C7H13N3O2S B15240764 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Cat. No.: B15240764
M. Wt: 203.26 g/mol
InChI Key: NXMNQMUINKVHJN-UHFFFAOYSA-N
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Description

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 4-position, a methanesulfonylmethyl group at the 3-position, and an amine group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1H-pyrazole-5-carbaldehyde with methanesulfonylmethylamine under acidic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl group enhances its ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-3-(methylsulfonylmethyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a methanesulfonyl group.

    4-ethyl-3-(sulfonylmethyl)-1H-pyrazol-5-amine: Lacks the methanesulfonyl group.

    4-ethyl-3-(methanesulfonyl)-1H-pyrazol-5-amine: Lacks the methyl group.

Uniqueness

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and methanesulfonylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

4-ethyl-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-3-5-6(4-13(2,11)12)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)

InChI Key

NXMNQMUINKVHJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)CS(=O)(=O)C

Origin of Product

United States

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